molecular formula C19H17ClN3NaO6S B12695743 Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate CAS No. 6359-71-3

Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate

Cat. No.: B12695743
CAS No.: 6359-71-3
M. Wt: 473.9 g/mol
InChI Key: CUGKFGMYCDBFKE-UHFFFAOYSA-M
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Description

Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate is a complex organic compound with the molecular formula C19H18ClN3O6S.Na . This compound is known for its unique structure, which includes a quinoline moiety and an azo linkage, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate typically involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid followed by coupling with 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pH, and reaction time to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate involves its interaction with various molecular targets. The azo linkage and quinoline moiety play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a quinoline moiety and an azo linkage. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

6359-71-3

Molecular Formula

C19H17ClN3NaO6S

Molecular Weight

473.9 g/mol

IUPAC Name

sodium;3-[(1-butyl-4-hydroxy-2-oxoquinolin-3-yl)diazenyl]-5-chloro-2-hydroxybenzenesulfonate

InChI

InChI=1S/C19H18ClN3O6S.Na/c1-2-3-8-23-14-7-5-4-6-12(14)17(24)16(19(23)26)22-21-13-9-11(20)10-15(18(13)25)30(27,28)29;/h4-7,9-10,24-25H,2-3,8H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

CUGKFGMYCDBFKE-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O.[Na+]

Origin of Product

United States

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